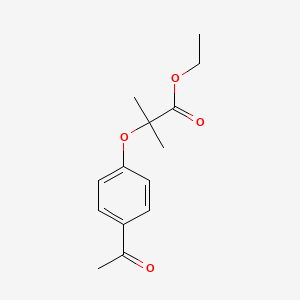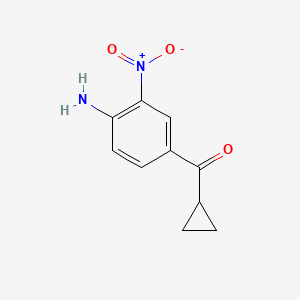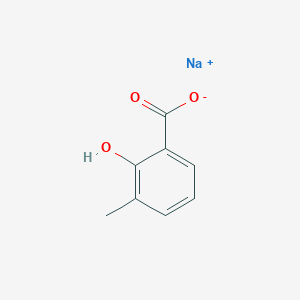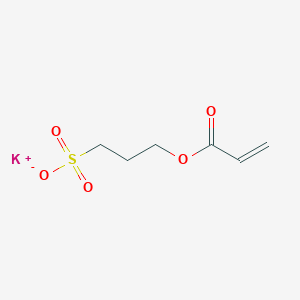
potassium;3-prop-2-enoyloxypropane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “potassium;3-prop-2-enoyloxypropane-1-sulfonate” is a chemical entity cataloged in various chemical databases. It is primarily recognized for its applications in industrial and scientific research. The compound’s unique structure and properties make it a subject of interest in multiple fields, including chemistry, biology, and materials science.
Preparation Methods
Raw Materials: Specific raw materials are selected based on the desired chemical structure.
Reaction Conditions: Controlled temperature, pressure, and catalysts are used to facilitate the reaction.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity.
Chemical Reactions Analysis
Compound “potassium;3-prop-2-enoyloxypropane-1-sulfonate” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Reagents such as oxidizing agents, reducing agents, and catalysts are commonly used. Conditions include controlled temperature, pressure, and pH levels.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Compound “potassium;3-prop-2-enoyloxypropane-1-sulfonate” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and applications in drug development.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of compound “potassium;3-prop-2-enoyloxypropane-1-sulfonate” involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is not available, it generally includes:
Molecular Targets: The compound interacts with specific enzymes, receptors, or other biomolecules.
Pathways Involved: The interaction leads to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Compound “potassium;3-prop-2-enoyloxypropane-1-sulfonate” can be compared with other similar compounds based on its structure and properties. Similar compounds include those with analogous chemical structures or functional groups. The uniqueness of “this compound” lies in its specific chemical configuration and the resulting properties that distinguish it from other compounds.
Similar Compounds
- Compounds with similar functional groups or structural motifs.
- Compounds that undergo similar chemical reactions or have comparable applications.
This article provides a comprehensive overview of compound “this compound,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
potassium;3-prop-2-enoyloxypropane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5S.K/c1-2-6(7)11-4-3-5-12(8,9)10;/h2H,1,3-5H2,(H,8,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFOXJWBPGONDR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)OCCCS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9KO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
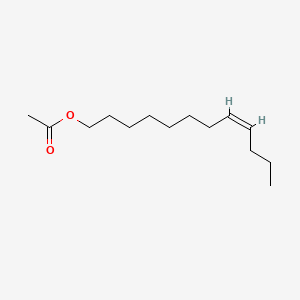

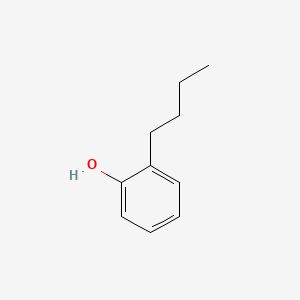
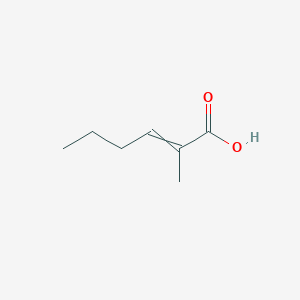
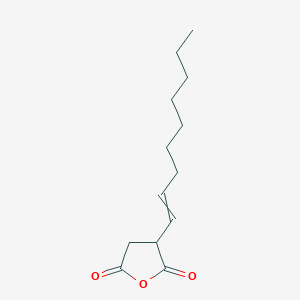
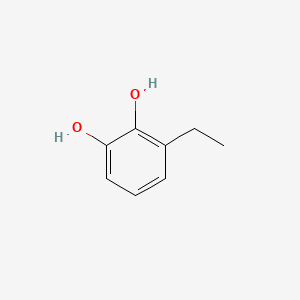
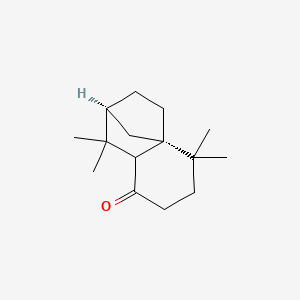
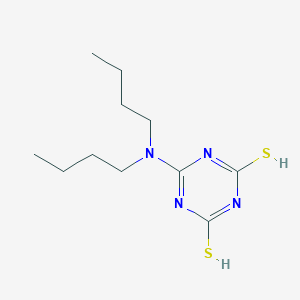
![2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane](/img/structure/B7823594.png)
